4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a pyrimidinylamino substituent directly attached to the piperidine ring and a tert-butyl ester group as a protective moiety. This structure is critical in medicinal chemistry, particularly in kinase inhibitor development, where the pyrimidine core often participates in hydrogen bonding with target enzymes. The tert-butyl ester enhances solubility and stability during synthesis, making the compound a versatile intermediate in drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl 4-[(4-chloro-5-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-9-17-13(19-12(10)16)18-11-5-7-20(8-6-11)14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZMPAPJLOJKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (commonly referred to as the compound) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25ClN4O2
- Molecular Weight : 340.8 g/mol
- CAS Number : 1261232-11-4
- IUPAC Name : tert-butyl 3-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
The compound is believed to act through various biological pathways, including:
- JAK/STAT Signaling Pathway : This pathway is crucial for mediating responses to cytokines and growth factors.
- PPAR Alpha Pathway : Involved in the regulation of lipid metabolism and inflammation.
- TGF Beta Signaling Pathway : Plays a role in cell growth, differentiation, and immune response.
Anticancer Properties
Research indicates that compounds similar to 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine derivatives exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through modulation of Bcl-2 family proteins, thereby promoting cell death in malignancies such as breast cancer and leukemia .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | <10 | Bcl-2 inhibition |
| Compound B | Jurkat (T-cell leukemia) | <5 | Apoptosis induction |
Antimicrobial Activity
The compound has shown promise against various bacterial strains. The presence of the pyrimidine ring enhances its interaction with microbial targets, potentially disrupting their metabolic pathways.
Anti-inflammatory Effects
In studies involving inflammatory models, related compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
Study 1: Anticancer Activity in Breast Cancer Models
A study conducted on a series of piperidine derivatives, including the compound, showed that it significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the activation of apoptosis pathways and inhibition of angiogenesis.
Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of acute lung injury, administration of the compound resulted in decreased inflammatory cell infiltration and reduced levels of inflammatory markers. This highlights its potential utility in treating respiratory conditions characterized by inflammation.
Comparison with Similar Compounds
Substitution Pattern and Linker Variations
- 4-[(4-Chloro-5-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Structural Difference: Incorporates a methylene (-CH2-) linker between the pyrimidinylamino group and the piperidine ring. However, this compound is listed as discontinued, suggesting challenges in synthesis or stability compared to the target compound .
- (1R,4r)-[4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester Structural Difference: Replaces piperidine with a cyclohexyl ring and substitutes the carboxylic acid ester with a carbamate group. The carbamate group may enhance metabolic stability but reduce reactivity in further derivatization steps .
Heterocyclic Core Modifications
4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
- Structural Difference : Features a brominated indole substituent instead of pyrimidine.
- Implications : Bromine increases molecular weight (381.31 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The indole moiety enables distinct π-π stacking interactions compared to pyrimidine .
- 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester Structural Difference: Contains pyrazole and fluorinated pyridine substituents. However, the higher molecular weight (550.45 g/mol) may limit pharmacokinetic properties such as absorption .
Functional Group and Physical Property Variations
- 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
- Structural Difference : Substitutes pyrimidine with a brominated pyrazole ring.
- Key Data :
- Melting point: 77–81°C (vs. pyrimidine analogs, which typically melt at higher temperatures due to stronger intermolecular interactions).
Predicted pKa: 0.92 ± 0.19, indicating protonation under acidic conditions, which could influence cellular uptake .
- 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Structural Difference: Replaces pyrimidinylamino with a sulfonylmorpholine group.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured during synthesis?
A multi-step approach is typically employed, involving condensation of substituted pyrimidine intermediates with piperidine derivatives. For example, catalytic acid (e.g., p-toluenesulfonic acid) can facilitate coupling reactions between heterocyclic amines and carboxylate esters, as demonstrated in similar piperidine-pyrimidine systems . Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should include HPLC (>95%) and NMR spectroscopy to confirm structural integrity and absence of byproducts .
Q. How should researchers characterize the physical and chemical properties of this compound?
Key properties include:
- Solubility : Likely low aqueous solubility (e.g., <3.5E-5 g/L in water at 25°C for analogous compounds), requiring DMSO or ethanol as solvents .
- Stability : Stable under inert conditions but sensitive to strong oxidizers; store at -20°C in desiccated environments .
- Spectroscopic Data : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidine C-Cl and tert-butyl ester peaks) and mass spectrometry for molecular weight confirmation (expected ~350-550 Da range) .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as pyrimidine derivatives may release toxic vapors under heating .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?
Yield optimization requires:
- Temperature Control : Stepwise heating (e.g., 80–120°C) for pyrimidine-amine coupling to avoid decomposition .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions, monitoring via TLC .
- Protecting Group Strategy : Use tert-butyl esters to stabilize reactive intermediates during piperidine functionalization .
Q. How can computational modeling aid in predicting this compound’s bioavailability or target interactions?
- Physicochemical Profiling : Tools like ACD/Labs Software calculate logP (~3.2) and polar surface area (<100 Ų) to predict membrane permeability .
- Docking Studies : Model interactions with kinase or protease targets using PyMol or AutoDock, focusing on the chloro-pyrimidine moiety’s electronegativity .
Q. How should researchers address contradictory or missing data on toxicity and ecological impact?
Q. What strategies resolve discrepancies in spectroscopic data during structural validation?
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous NMR peaks (e.g., piperidine NH vs. pyrimidine NH) .
- 2D NMR Techniques : Employ HSQC and HMBC to assign quaternary carbons and verify substitution patterns .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
